Norbornane, 2,2-difluoro-7,7-dimethyl-
CAS No.:
Cat. No.: VC18698350
Molecular Formula: C9H14F2
Molecular Weight: 160.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14F2 |
|---|---|
| Molecular Weight | 160.20 g/mol |
| IUPAC Name | 2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C9H14F2/c1-8(2)6-3-4-7(8)9(10,11)5-6/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | CEWPEZQOFNKFCP-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CCC1C(C2)(F)F)C |
Introduction
Structural Analysis of Norbornane, 2,2-Difluoro-7,7-Dimethyl-
Molecular Framework and Stereochemistry
The norbornane skeleton consists of a bicyclo[2.2.1]heptane system, a bridged bicyclic structure formed by fusing two cyclohexane rings. Substitution at the 2- and 7-positions introduces steric and electronic modifications:
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2,2-Difluoro substitution: Fluorine’s high electronegativity (3.98 Pauling scale) creates a strong dipole moment at the 2-position, polarizing adjacent C–F bonds (, ~1.39 Å) . This enhances electrophilicity at the bridgehead, potentially influencing reactivity in nucleophilic substitution or elimination reactions.
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7,7-Dimethyl substitution: The methyl groups at the 7-position introduce steric bulk, stabilizing the exo conformation by reducing non-bonded interactions . This steric shielding may also hinder access to the 2-position in chemical reactions.
The compound’s molecular formula is CHF, with a calculated molecular weight of 162.21 g/mol. A comparative analysis of bond lengths and angles in related norbornane derivatives reveals consistent trends (Table 1) .
Table 1: Structural Parameters of Norbornane Derivatives
Synthesis and Reactivity
Synthetic Routes
The synthesis of 2,2-difluoro-7,7-dimethyl-norbornane likely involves a multi-step approach:
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Diels-Alder Cyclization: Formation of the norbornane skeleton via reaction between cyclopentadiene and a dienophile such as 2,2-dimethyl-1,3-difluoropropane. This step establishes the bicyclic core .
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Post-Functionalization: Fluorination at the 2-position using agents like diethylaminosulfur trifluoride (DAST) or XeF. The exo preference of the methyl groups may direct regioselectivity during fluorination .
Reactivity Profile
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Electrophilic Substitution: The electron-withdrawing fluorine atoms activate the bridgehead for electrophilic attack, though steric hindrance from the 7,7-dimethyl groups may limit accessibility.
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Thermal Stability: The rigid bicyclic structure imparts high thermal stability, as observed in related compounds like 7,7-dimethyl-2-methylene-norbornane (decomposition >250°C) .
Applications and Comparative Analysis
Table 2: Comparative Properties of Norbornane Derivatives
Future Perspectives
Further research should prioritize:
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Crystallographic Studies: Resolving the compound’s crystal structure to confirm stereochemistry and intermolecular interactions.
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Catalytic Applications: Investigating its utility as a ligand in asymmetric catalysis, leveraging the chiral environment created by fluorines and methyl groups.
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